molecular formula C16H16ClNOS3 B14150367 2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione CAS No. 89011-36-9

2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione

Cat. No.: B14150367
CAS No.: 89011-36-9
M. Wt: 370.0 g/mol
InChI Key: QPGIRNFDQZNWHS-UHFFFAOYSA-N
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Description

2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring, a morpholine ring, and a thione group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione typically involves multiple steps, including the formation of the thiophene ring, chlorination, and the introduction of the morpholine and thione groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione involves its interaction with specific molecular targets. The thiophene and thione groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Thione compounds: Molecules with thione groups.

Uniqueness

2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89011-36-9

Molecular Formula

C16H16ClNOS3

Molecular Weight

370.0 g/mol

IUPAC Name

2-(5-chloro-2-thiophen-2-ylsulfanylphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C16H16ClNOS3/c17-13-3-4-14(22-16-2-1-9-21-16)12(10-13)11-15(20)18-5-7-19-8-6-18/h1-4,9-10H,5-8,11H2

InChI Key

QPGIRNFDQZNWHS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=C(C=CC(=C2)Cl)SC3=CC=CS3

Origin of Product

United States

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